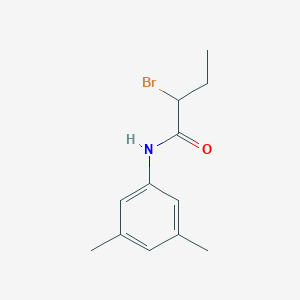
1,3-Dihydro-5,6-dichlorobenzo(c)thiophene-S,S-dioxide1,3-dihydro-5,6-dichlorobenzo(c)thiophene-S,S-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dihydro-5,6-dichlorobenzo©thiophene-S,S-dioxide is a chemical compound with the molecular formula C8H6Cl2O2S It is a derivative of benzo©thiophene, characterized by the presence of two chlorine atoms and a sulfone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dihydro-5,6-dichlorobenzo©thiophene-S,S-dioxide can be synthesized through several synthetic routes. One common method involves the chlorination of benzo©thiophene followed by oxidation to introduce the sulfone group. The reaction conditions typically include the use of chlorinating agents such as thionyl chloride or sulfuryl chloride, and oxidizing agents like hydrogen peroxide or potassium permanganate.
Industrial Production Methods
In industrial settings, the production of 1,3-Dihydro-5,6-dichlorobenzo©thiophene-S,S-dioxide may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dihydro-5,6-dichlorobenzo©thiophene-S,S-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the sulfone group to a sulfide group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or further oxidized products.
Reduction: Formation of sulfides.
Substitution: Formation of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,3-Dihydro-5,6-dichlorobenzo©thiophene-S,S-dioxide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-Dihydro-5,6-dichlorobenzo©thiophene-S,S-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfone group can form strong interactions with active sites, leading to inhibition or modulation of enzymatic activity. The chlorine atoms may also contribute to the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dihydrobenzo©thiophene-S,S-dioxide: Lacks the chlorine atoms, resulting in different chemical properties.
5,6-Dichlorobenzo©thiophene: Lacks the sulfone group, affecting its reactivity and applications.
Benzo©thiophene: The parent compound without any substituents.
Uniqueness
1,3-Dihydro-5,6-dichlorobenzo©thiophene-S,S-dioxide is unique due to the presence of both chlorine atoms and the sulfone group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Eigenschaften
Molekularformel |
C19H25N5O7 |
|---|---|
Molekulargewicht |
435.4 g/mol |
IUPAC-Name |
[(2R,3S,5R)-2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] 4-oxopentanoate |
InChI |
InChI=1S/C19H25N5O7/c1-9(2)17(28)22-19-21-16-15(18(29)23-19)20-8-24(16)13-6-11(12(7-25)30-13)31-14(27)5-4-10(3)26/h8-9,11-13,25H,4-7H2,1-3H3,(H2,21,22,23,28,29)/t11-,12+,13+/m0/s1 |
InChI-Schlüssel |
PSVAPVNSJMJAJV-YNEHKIRRSA-N |
Isomerische SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)OC(=O)CCC(=O)C |
Kanonische SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)OC(=O)CCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Chloromethyl)benzo[d]oxazol-2-amine](/img/structure/B12862789.png)



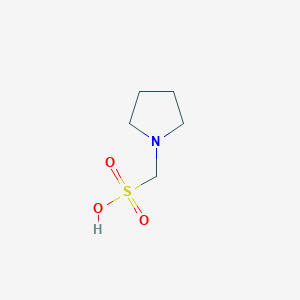
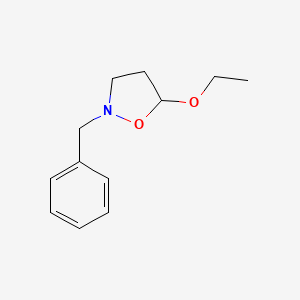
![2-Bromobenzo[d]oxazole-6-thiol](/img/structure/B12862832.png)
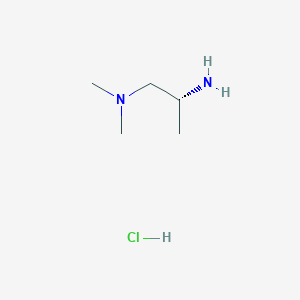
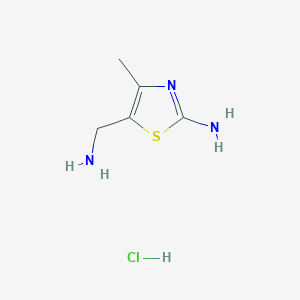
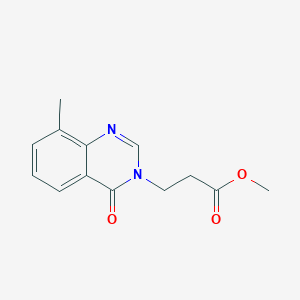

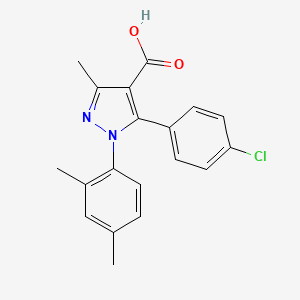
![[(6aR,8R,9S,9aR)-8-(2,4-dioxopyrimidin-1-yl)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocin-9-yl] 4-nitrobenzoate](/img/structure/B12862867.png)
